Cas no 2171669-60-4 (1-4-(methylamino)butanoylazetidine-2-carboxamide)

1-4-(Methylamino)butanoylazetidine-2-carboxamide is a specialized organic compound featuring a unique azetidine-2-carboxamide core functionalized with a 4-(methylamino)butanoyl side chain. This structure imparts distinct physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of both amide and secondary amine functionalities enhances its potential as a versatile intermediate in synthetic chemistry, particularly for the development of bioactive molecules. Its compact azetidine ring contributes to conformational rigidity, which can influence binding affinity in drug design. The compound’s balanced polarity and stability under mild conditions further support its utility in fine chemical synthesis. Suitable for controlled modifications, it serves as a key building block in medicinal chemistry applications.
1-4-(methylamino)butanoylazetidine-2-carboxamide structure
2171669-60-4 structure
Product Name:1-4-(methylamino)butanoylazetidine-2-carboxamide
CAS No:2171669-60-4
MF:C9H17N3O2
MW:199.250181913376
CID:6487449
PubChem ID:165508136
Update Time:2025-08-03

1-4-(methylamino)butanoylazetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-4-(methylamino)butanoylazetidine-2-carboxamide
    • 2171669-60-4
    • EN300-1281426
    • 1-[4-(methylamino)butanoyl]azetidine-2-carboxamide
    • Inchi: 1S/C9H17N3O2/c1-11-5-2-3-8(13)12-6-4-7(12)9(10)14/h7,11H,2-6H2,1H3,(H2,10,14)
    • InChI Key: NWEFOZFGKSJTKX-UHFFFAOYSA-N
    • SMILES: O=C(CCCNC)N1CCC1C(N)=O

Computed Properties

  • Exact Mass: 199.132076794g/mol
  • Monoisotopic Mass: 199.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 75.4Ų

1-4-(methylamino)butanoylazetidine-2-carboxamide Pricemore >>

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Additional information on 1-4-(methylamino)butanoylazetidine-2-carboxamide

Comprehensive Overview of 1-4-(methylamino)butanoylazetidine-2-carboxamide (CAS No. 2171669-60-4)

The compound 1-4-(methylamino)butanoylazetidine-2-carboxamide (CAS No. 2171669-60-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an azetidine ring and a carboxamide functional group, makes it a promising candidate for drug development. Researchers are particularly interested in its potential applications in targeting enzyme inhibition and receptor modulation, which are critical areas in modern therapeutics.

One of the key reasons for the growing interest in 1-4-(methylamino)butanoylazetidine-2-carboxamide is its relevance to neurodegenerative diseases and metabolic disorders. Recent studies have explored its role in modulating protein-protein interactions, a hot topic in drug discovery. The compound's ability to interact with specific biological targets has led to its inclusion in high-throughput screening programs, aiming to identify novel treatments for conditions like Alzheimer's and diabetes.

From a synthetic chemistry perspective, 1-4-(methylamino)butanoylazetidine-2-carboxamide presents an intriguing challenge due to its stereochemistry and functional group compatibility. Chemists are investigating efficient synthetic routes to produce this compound with high purity and yield. The azetidine ring, in particular, is a focus due to its conformational rigidity, which can enhance binding affinity in drug candidates. This has sparked discussions in forums and publications about optimizing green chemistry approaches to its synthesis.

In the context of personalized medicine, 1-4-(methylamino)butanoylazetidine-2-carboxamide is being studied for its potential to serve as a biomarker or therapeutic agent tailored to individual patient profiles. This aligns with the current trend toward precision healthcare, where compounds with specific modes of action are highly valued. Its pharmacokinetic properties, such as bioavailability and metabolic stability, are also under scrutiny to ensure its suitability for clinical use.

The compound's name, 1-4-(methylamino)butanoylazetidine-2-carboxamide, may seem complex, but each component reflects its chemical architecture. The methylamino group contributes to its solubility and interaction potential, while the butanoyl chain offers flexibility in molecular design. These features are frequently searched by chemists and pharmacologists looking for structure-activity relationships (SAR) data to guide their research.

As the scientific community continues to explore 1-4-(methylamino)butanoylazetidine-2-carboxamide, its potential applications in cancer therapy and immune modulation are also being investigated. Preliminary data suggest it may influence cell signaling pathways, a topic of immense interest in oncology. This has led to collaborations between academic institutions and pharmaceutical companies to accelerate its development.

For those seeking detailed information on CAS No. 2171669-60-4, it is essential to consult peer-reviewed journals and patent databases, where its synthesis, characterization, and biological activity are documented. The compound's versatility and drug-like properties make it a standout subject in contemporary medicinal chemistry discussions.

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